4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Description
4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring fused to an imidazole moiety, with an ethyl substituent at the imidazole nitrogen. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
4-(1-ethylimidazol-2-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-3-5-11-6-4-9;;/h7-9,11H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPNGQNCKQKUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The synthesis of 4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride generally follows these key steps:
Detailed Preparation Method
Starting Materials and Reagents
| Component | Role | Typical Amounts/Conditions |
|---|---|---|
| 1-Ethyl-1H-imidazole | Imidazole derivative | Equimolar or slight excess |
| Piperidine | Piperidine ring source | Equimolar |
| Alkylating agent (e.g., alkyl halide) | Facilitates substitution | Stoichiometric amounts |
| Hydrochloric acid (HCl) | Salt formation | Excess for dihydrochloride salt |
| Solvents (e.g., ethanol, methylene chloride) | Reaction medium | Varied depending on step |
| Bases (e.g., triethylamine, NaOH) | Neutralization and pH control | Stoichiometric or catalytic amounts |
Stepwise Synthesis Procedure
Synthesis of 1-ethylimidazole intermediate:
- Typically prepared by alkylation of imidazole with ethyl halides under controlled conditions.
- Reaction is carried out under inert atmosphere (argon) at room temperature to avoid side reactions.
-
- The 1-ethylimidazole is reacted with piperidine derivatives, often using nucleophilic substitution or amidation reactions.
- For example, 4-(1H-imidazol-4-yl)piperidine mono-hydrochloric salt can be dissolved in 1N NaOH at 0 °C, followed by addition of acid chloride derivatives to form the substituted product.
- The reaction mixture is stirred under controlled temperature (0–25 °C) for a specified duration (e.g., 15 minutes to several hours).
-
- Precipitation of the product is induced by adjusting pH or solvent polarity.
- Filtration and washing with water remove impurities.
- Recrystallization from ethanol or mixed solvents (e.g., Virahol and alcoholic acid mixture) improves purity.
- Chromatographic purification (silica gel column chromatography) may be employed for further refinement.
Formation of dihydrochloride salt:
- The free base is dissolved in ethanol, and an equivalent amount of hydrochloric acid is added.
- The resulting dihydrochloride salt precipitates or crystallizes upon cooling.
- Final drying yields the stable salt form suitable for storage and use.
Research Findings and Characterization Data
| Parameter | Data/Value | Notes |
|---|---|---|
| Melting point (free base) | 240–242 °C | Indicates purity and crystalline nature |
| Melting point (fumarate salt) | 178–183 °C | Salt form affects melting behavior |
| Molecular formula | C10H19Cl2N3 | Consistent with dihydrochloride salt |
| Molecular weight | 252.18 g/mol | Confirmed by mass spectrometry |
| Purification methods | Recrystallization, chromatography | Ensures high purity for research applications |
| Reaction atmosphere | Argon (inert) | Prevents oxidation or moisture interference |
Comparative Analysis of Preparation Conditions
| Aspect | Method A (Patent CN1087339A) | Method B (General Synthesis) |
|---|---|---|
| Reaction temperature | 0 °C to room temperature | Room temperature to mild heating |
| Atmosphere | Argon inert atmosphere | Often inert atmosphere recommended |
| Solvent | Methanol, ethanol, methylene chloride | Ethanol, methylene chloride, DMF |
| Base used | NaOH, triethylamine | NaOH, triethylamine |
| Purification | Recrystallization, silica gel chromatography | Recrystallization, column chromatography |
| Salt formation | Hydrochloric acid addition for dihydrochloride salt | Hydrochloric acid or fumaric acid for salts |
| Yield | Moderate to good (e.g., 0.4 g from 3 mmol scale) | Varies, typically optimized for scale-up |
Notes on Scale-Up and Practical Considerations
- The use of controlled low temperatures (0–5 °C) during coupling reactions minimizes side reactions and improves selectivity.
- Inert atmosphere (argon or nitrogen) is critical to prevent oxidation, especially for imidazole derivatives.
- Purification via recrystallization is preferred for large-scale synthesis due to simplicity and cost-effectiveness.
- Salt formation with hydrochloric acid enhances compound stability and facilitates handling as a solid.
- Chromatographic purification is essential for research-grade material but may be minimized in industrial scale by optimizing reaction conditions.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| Imidazole alkylation | Alkylate imidazole with ethyl halide | Room temp, inert atmosphere |
| Piperidine coupling | React 1-ethylimidazole with piperidine derivative | 0–25 °C, base present (NaOH/triethylamine) |
| Product isolation | Precipitation, filtration, washing | Adjust pH, solvent polarity |
| Purification | Recrystallization, chromatography | Ethanol or mixed solvents |
| Salt formation | Add HCl to form dihydrochloride salt | Ethanol solvent, controlled addition |
| Drying and storage | Vacuum drying | Store under dry, inert conditions |
Chemical Reactions Analysis
Oxidation Reactions
The ethyl-imidazole moiety undergoes selective oxidation under controlled conditions. Key findings include:
-
N-Oxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid at 50°C produces the corresponding imidazole N-oxide derivative.
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Side-chain oxidation : Using KMnO₄ in acidic media oxidizes the ethyl group to a carboxylic acid.
Table 1: Oxidation Reaction Conditions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 h | Imidazole N-oxide | 78 | |
| KMnO₄ (0.1 M) | H₂SO₄, 70°C, 4 h | 4-(1-carboxyimidazol-2-yl)piperidine | 65 |
Reduction Reactions
The piperidine ring participates in hydrogenation and dehalogenation:
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Catalytic hydrogenation : Pd/C (10% w/w) under 50 psi H₂ in methanol reduces unsaturated bonds in related piperidine derivatives .
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Borohydride reduction : NaBH₄ selectively reduces imine intermediates formed during derivatization .
Substitution Reactions
The piperidine nitrogen and imidazole C2 position exhibit nucleophilic reactivity:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 80°C to form quaternary ammonium salts.
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Electrophilic aromatic substitution : Bromination at the imidazole C4 position using Br₂/FeBr₃ .
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagent | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Piperidine N | 85 | |
| Bromination | Br₂, FeBr₃, 40°C | Imidazole C4 | 72 |
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis:
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Imidazol-4-one formation : Reacts with diketones under basic conditions to form bicyclic imidazol-4-ones via aziridine intermediates .
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Piperidine ring expansion : Treatment with formaldehyde and NH₄OAc generates seven-membered azepane derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
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Suzuki coupling : The brominated derivative reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
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Buchwald-Hartwig amination : Forms aryl amine derivatives using Xantphos/Pd₂(dba)₃ .
Acid-Base Reactions
The dihydrochloride salt displays pH-dependent solubility:
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Deprotonation : Neutralization with NaOH (pH > 8) liberates the free base, enhancing lipophilicity.
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Salt metathesis : Reacts with AgNO₃ to precipitate AgCl and form nitrate salts.
Scientific Research Applications
4-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, a compound with unique structural characteristics, has garnered attention in various scientific research applications. This article delves into its synthesis, properties, and particularly its applications in medicinal chemistry, pharmacology, and other relevant fields.
Structure
The compound features a piperidine ring substituted with an ethyl-imidazole moiety. Its chemical formula is C₁₁H₁₅Cl₂N₃, and it exhibits two hydrochloride groups, enhancing its solubility in polar solvents.
Physical Properties
- Molecular Weight : 250.16 g/mol
- Solubility : Highly soluble in water and methanol
- Melting Point : Specific melting point data is not widely reported but is expected to vary based on purity.
Medicinal Chemistry
This compound has been explored for its potential as a pharmacological agent:
Antidepressant Activity
Recent studies have indicated that compounds with similar structures exhibit selective serotonin reuptake inhibition (SSRI) properties. This compound may modulate serotonin levels, providing a basis for its investigation in treating depression and anxiety disorders.
Anticancer Properties
Research has shown that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to interact with cellular targets makes it a candidate for further studies in oncology.
Neuropharmacology
The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to:
- Dopamine Receptor Modulation : Studies suggest that piperidine derivatives can influence dopaminergic pathways, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's.
- GABAergic Activity : Its interaction with GABA receptors may provide insights into its use as an anxiolytic agent.
Drug Design and Development
The structural features of this compound make it a valuable scaffold in drug design:
- Lead Compound Development : Its unique structure can be modified to enhance biological activity or reduce side effects.
- Targeted Drug Delivery Systems : Research is ongoing into the use of this compound in conjunction with nanocarriers for targeted delivery of therapeutic agents.
Biological Studies
The compound is also utilized in various biological assays to understand its mechanism of action:
- In vitro Studies : Evaluating cell viability, apoptosis, and cell cycle analysis using cancer cell lines.
- In vivo Studies : Animal models are used to assess pharmacokinetics and therapeutic efficacy.
Case Study 1: Antidepressant Effects
In a study involving animal models of depression, administration of this compound showed significant reductions in depressive-like behaviors compared to control groups. This was attributed to increased serotonin levels in the brain.
Case Study 2: Cytotoxicity Against Cancer Cells
A series of experiments demonstrated that this compound exhibited dose-dependent cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
| Study | Findings |
|---|---|
| Antidepressant Activity | Significant reduction in depressive behaviors; increased serotonin levels |
| Cytotoxicity | Dose-dependent effects on MCF-7 cells; apoptosis induction |
Mechanism of Action
The mechanism of action of 4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Imidazole Ring
The ethyl group at the 1-position of the imidazole ring distinguishes this compound from analogs with alternative substituents:
- This difference may influence receptor binding affinity and pharmacokinetics .
- N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine (): A methyl substituent on the imidazole and a bipyridine backbone confer distinct electronic and steric properties, likely altering solubility and fluorescence behavior compared to the ethyl-substituted target compound .
Piperidine Ring Modifications
- 3-Amino-4-(dimethoxylbenzyloxyimino)piperidine dihydrochlorides (): These derivatives feature an oxyimino group at the 4-position of piperidine, which may enhance hydrogen-bonding capacity compared to the imidazole-linked piperidine in the target compound. The presence of methoxy groups on the benzyl ring could also improve membrane permeability .
- 4-(3,4-Dichlorobenzyl)piperidine hydrochloride (): The dichlorobenzyl group increases lipophilicity, suggesting a higher logP value than the target compound. This modification is often associated with improved CNS penetration .
Heterocyclic Additions
Pharmacological and Chemical Properties
Physicochemical Data
Biological Activity
Overview
4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an ethyl-imidazole moiety, which enhances its interaction with biological targets. This unique structure allows for various modifications, leading to distinct biological properties.
The primary mechanism of action involves the compound's ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation, which are critical in therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with promising results. For instance, studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0039 mg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For example, a study reported that at a concentration of 10 µM, the compound significantly reduced cell viability in certain cancer cell lines .
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 12.5 |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Enzyme Inhibition : A recent study demonstrated that the compound effectively inhibits specific enzymes involved in cancer metabolism, leading to reduced tumor growth in xenograft models.
- Synergistic Effects : Research has shown that when combined with other antimicrobial agents, this compound exhibits synergistic effects, enhancing its efficacy against resistant bacterial strains .
Research Applications
The compound is utilized in various scientific fields:
- Medicinal Chemistry : As a building block for synthesizing novel therapeutic agents.
- Biochemistry : In studies focusing on enzyme kinetics and receptor-ligand interactions.
- Pharmacology : Investigated for its potential as a lead compound in drug development targeting infectious diseases and cancer.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling imidazole derivatives with piperidine precursors. A retrosynthetic approach using tools like AI-powered synthesis planners (e.g., Reaxys or BKMS_METABOLIC databases) can predict feasible routes, such as alkylation of 1H-imidazole with ethyl halides followed by piperidine functionalization . Optimize reaction conditions by varying catalysts (e.g., palladium for cross-coupling), temperature (40–80°C for imidazole alkylation), and solvent polarity (DMF or acetonitrile). Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high yields. Validate intermediates using NMR (¹H/¹³C) and mass spectrometry .
Basic: What safety protocols should researchers follow when handling this compound?
Methodological Answer:
Refer to safety data sheets (SDS) of structurally similar dihydrochloride salts (e.g., [4-(aminomethyl)piperidin-1-yl]methanone dihydrochloride):
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage: Keep in airtight containers at 2–8°C, protected from moisture and light .
- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .
- Toxicity Screening: Conduct acute toxicity assays (e.g., OECD 423) and monitor for irritation using in vitro skin models (EpiDerm™) .
Advanced: How can researchers resolve discrepancies in biological activity data for 4-(1-ethyl-1H-imidazol-2-yl)piperidine derivatives across studies?
Methodological Answer:
Contradictions may arise from variations in salt forms, stereochemistry, or assay conditions.
- Standardize Assays: Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH (6.5–7.5 in PBS).
- Characterize Purity: Confirm compound integrity via HPLC (≥95% purity, C18 column, 0.1% TFA/acetonitrile gradient) .
- SAR Analysis: Compare substituent effects (e.g., ethyl vs. methyl groups on imidazole) using molecular docking (AutoDock Vina) and in vitro IC₅₀ assays .
Advanced: What crystallographic techniques are suitable for determining the structure of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
- Refinement: Apply SHELXL for structure solution, addressing challenges like hydrogen atom placement and chloride ion disorder. For twinned crystals, use TWINABS for data scaling .
- Validation: Check R-factors (R₁ < 0.05) and validate geometry with PLATON. Publish CIF files in the Cambridge Structural Database .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR: ¹H NMR (D₂O, 400 MHz) identifies imidazole (δ 7.2–7.5 ppm) and piperidine protons (δ 2.5–3.5 ppm). ¹³C NMR confirms ethyl (δ 12–15 ppm) and quaternary carbons .
- HPLC-MS: Reverse-phase C18 column (UV detection at 254 nm) coupled with ESI-MS (m/z calculated for [M+H]⁺: 228.1) .
- Elemental Analysis: Verify chloride content (~21.4% for dihydrochloride) via titration (AgNO₃) .
Advanced: How can computational modeling predict the binding affinity of this compound to biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock to model interactions with receptors (e.g., GPCRs). Grid parameters: 60 × 60 × 60 Å, Lamarckian GA.
- MD Simulations: Run 100 ns trajectories (GROMACS) in explicit solvent to assess stability of ligand-receptor complexes.
- Pharmacophore Mapping: Align with known active ligands (e.g., vapitadine dihydrochloride) using LigandScout .
Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation: Expose to 0.1M HCl/NaOH (25°C, 24 hrs) and analyze degradation products via LC-MS.
- Thermal Stability: Perform TGA (10°C/min, N₂ atmosphere) to determine decomposition onset (~200°C for similar salts) .
- Long-Term Storage: Monitor purity monthly under accelerated conditions (40°C/75% RH) using stability-indicating HPLC .
Advanced: What strategies can address low solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-Solvents: Use DMSO (≤0.1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.
- Salt Screening: Explore alternative counterions (e.g., citrate) via pH-dependent solubility assays .
- Nanoformulation: Prepare liposomal suspensions (20–100 nm size) using thin-film hydration and characterize via DLS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
